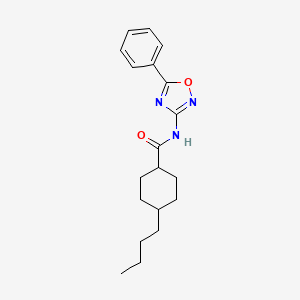![molecular formula C26H24N4O4 B11335986 N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B11335986.png)
N-[2-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida es un compuesto orgánico complejo que pertenece a la clase de derivados de quinoxalina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinoxalina, un grupo metoxifenilo y una unidad propanamida. Ha generado interés en varios campos de investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida generalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinoxalina: El núcleo de quinoxalina se puede sintetizar mediante la condensación de una o-fenilendiamina con una dicetona en condiciones ácidas.
Introducción del grupo metoxifenilo: El grupo metoxifenilo se puede introducir a través de una reacción de sustitución aromática nucleófila.
Unión de la unidad propanamida: La unidad propanamida se puede unir a través de una reacción de acoplamiento de amida usando un reactivo de acoplamiento adecuado como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores automatizados, el cribado de alto rendimiento de las condiciones de reacción y las técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar N-óxidos de quinoxalina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinoxalina.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir diferentes grupos funcionales en el núcleo de quinoxalina o en el grupo metoxifenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes o los agentes acilantes se pueden utilizar en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de quinoxalina, mientras que la reducción puede producir derivados de dihidroquinoxalina.
Aplicaciones Científicas De Investigación
N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida se puede comparar con otros derivados de quinoxalina, como:
2,3-Dihidroquinoxalina: Carece de los grupos metoxifenilo y propanamida, lo que lleva a diferentes propiedades químicas y biológicas.
4-Metoxifenilquinoxalina: Contiene el grupo metoxifenilo pero carece de la unidad propanamida.
N-óxidos de quinoxalina: Derivados oxidados con reactividad química y posibles actividades biológicas distintas.
La singularidad de N-[2-(4-{2-[(4-metoxifenil)amino]-2-oxoetílico}-3-oxo-3,4-dihidroquinoxalin-2-il)fenil]propanamida radica en su combinación específica de grupos funcionales, que confieren reactividad química y posibles actividades biológicas únicas.
Propiedades
Fórmula molecular |
C26H24N4O4 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
N-[2-[4-[2-(4-methoxyanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C26H24N4O4/c1-3-23(31)28-20-9-5-4-8-19(20)25-26(33)30(22-11-7-6-10-21(22)29-25)16-24(32)27-17-12-14-18(34-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,32)(H,28,31) |
Clave InChI |
OPLMBOFSWFLUNG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B11335904.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335906.png)
![N-(2,4-dimethoxyphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11335911.png)
![2-(2-methoxyphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11335920.png)
![N-({1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11335922.png)
![(2E)-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11335924.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11335925.png)
![1-(benzylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335934.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335942.png)
![(4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B11335951.png)

![N,N-dimethyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335962.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11335967.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11335968.png)
